Dihydroxyacetone Phosphate 13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dihydroxyacetone Phosphate 13C3, also known as DHAP, is a key molecule in many metabolic pathways . It is a ketotriose compound and the phosphate ester of dihydroxyacetone . It is involved in the Calvin cycle in plants and glycolysis . It is readily phosphorylated to dihydroxyacetone phosphate by triokinase in erythrocytes .

Synthesis Analysis

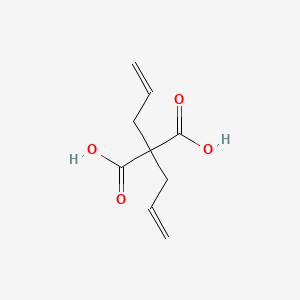

The synthesis of DHAP involves enzymatic routes from cheap unphosphorylated precursors: from dihydroxyacetone to DHAP, from glycerol via glycerol phosphate to DHAP, or via multi-step routes that mimic glycolysis . A fed-batch reaction afforded 185 mM [1, 3-13 C]dihydroxyacetone phosphate from [13 C]methanol .Molecular Structure Analysis

The molecular formula of DHAP is C3H7O6P . It is the anion with the formula HOCH2C(O)CH2OPO32- .Chemical Reactions Analysis

DHAP is a central player in the metabolism of glucose. It is one of the breakdown products of fructose 1,6-bisphosphate, along with glyceraldehyde 3-phosphate. It is rapidly and reversibly isomerised to glyceraldehyde 3-phosphate .Physical And Chemical Properties Analysis

DHAP is a ketotriose compound. Its molar mass is 170.06 g/mol . It is unstable, so chemical synthetic routes have concentrated on producing a storable precursor that can easily be converted to DHAP immediately before its use .Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Phosphorylation

- Synthesis of 13C-Labelled Dihydroxyacetone : Dihydroxyacetone phosphate 13C3 is produced enzymatically, utilizing the methanol-assimilating system of methylotrophic yeasts. This process involves transketolation between formaldehyde and hydroxypyruvate, leading to the formation of dihydroxyacetone, with 13C incorporation into the C-1 and C-3 positions of dihydroxyacetone (Yanase et al., 1995).

Biochemical Synthesis Studies

- Quinolinate Synthesis in E. coli : Research shows that carbon-3 of dihydroxyacetone phosphate condenses with carbon-3 of aspartate in the quinolinate synthesis process in Escherichia coli (Wicks et al., 1977).

- Synthesis of Polyhydroxylated Compounds : Dihydroxyacetone phosphate is essential in synthesizing polyhydroxylated compounds used as components or precursors of active pharmaceutical substances, like antibiotics or glycosidase inhibitors (Streitenberger et al., 2001).

Enzyme Reaction Studies

- Aldolase and Triose Phosphate Isomerase Reactions : Studies have focused on the specific hydrogen labilized in reactions catalyzed by aldolase and triose phosphate isomerase using dihydroxyacetone phosphate (Bloom & Topper, 1958).

- Fructose-1,6-bisphosphate Aldolase Reaction : Investigation into the carbon isotope effects on the fructose-1,6-bisphosphate aldolase reaction, using rabbit muscle enzyme and measuring the natural 13C abundance in dihydroxyacetone phosphate (Gleixner & Schmidt, 1997).

Structural and Reaction Dynamics

- Structure and Reactivity Analysis : The study of dihydroxyacetone phosphate's structure and its reactivity with various enzymes, like glycerophosphate dehydrogenase, aldolase, and triose phosphate isomerase, highlights its metabolic implications (Reynolds et al., 1971).

- Substrate and Product Equilibrium Studies : Research on the equilibrium of dihydroxyacetone phosphate with the enzyme triosephosphate isomerase using solid- and solution-state NMR techniques (Rozovsky & McDermott, 2007).

Inhibitor Studies

- Inhibitor Synthesis for Enzyme Reactions : The synthesis of N-sulfonyl hydroxamate derivatives as inhibitors of class II fructose-1,6-diphosphate aldolase, using dihydroxyacetone-phosphate and phosphonate derivatives (Gavalda et al., 2005).

Enzymic Synthesis Pathways

- Routes to Dihydroxyacetone Phosphate : Exploration of enzymic routes to dihydroxyacetone phosphate or its immediate precursors for synthesizing saccharides by dihydroxyacetone phosphate aldolases (Hettwer et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Both chemical and enzymatic routes to DHAP will require further improvement to serve as a basis for a scalable route to DHAP . The enzymatic routes suffer from complex product mixtures and the need to assemble multiple enzymes into one reaction scheme . The various chemical routes suffer from either low yields, complicated work-up, or toxic reagents or catalysts .

Propiedades

| 217961-77-8 | |

Fórmula molecular |

¹³C₃H₇O₆P |

Peso molecular |

173.04 |

Sinónimos |

1-Hydroxy-3-(phosphonooxy)-2-propanone-1,2,3-13C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)